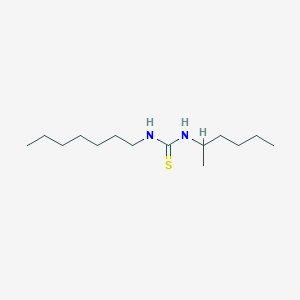

N-Heptyl-N'-hexan-2-ylthiourea

Description

Significance of Thiourea (B124793) Derivatives in Contemporary Chemical Research

Thiourea derivatives have become a cornerstone of modern chemical and biological research, demonstrating a wide array of applications. fip.orgnih.gov These organosulfur compounds are integral to the development of pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, thiourea moieties are present in a variety of therapeutic agents, exhibiting properties that include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. nih.govbibliomed.orgjuniperpublishers.com Their ability to form stable complexes with metal ions also makes them valuable in the design of enzyme inhibitors and sensors. researchgate.net

Beyond their biological applications, thiourea derivatives are pivotal in organic synthesis, serving as versatile intermediates for the creation of complex heterocyclic compounds. byjus.com They are also employed in industrial processes such as the production of flame-retardant resins and as vulcanization accelerators in the rubber industry. byjus.com The diverse reactivity of the thiourea group allows for a broad range of chemical transformations, securing its role as a privileged structure in the chemist's toolbox.

Historical Development and Evolution of Thiourea Compound Studies

The study of thiourea and its derivatives has a rich history that parallels the development of modern organic chemistry. While urea (B33335) was famously synthesized by Friedrich Wöhler in 1828, marking a pivotal moment in the demise of vitalism, its sulfur analogue, thiourea, was first prepared in 1873. The most common early synthesis involved heating ammonium (B1175870) thiocyanate, which establishes an equilibrium with thiourea.

Early research into thiourea compounds focused on their fundamental properties and reactions. However, the discovery of their biological activities in the 20th century sparked a surge of interest. Researchers began to systematically modify the thiourea core, substituting the hydrogen atoms on the nitrogen with various alkyl and aryl groups to explore the structure-activity relationships. This led to the development of a vast library of thiourea derivatives with a wide spectrum of biological effects, from antitubercular agents to plant growth regulators. niscpr.res.in The continuous evolution of synthetic methodologies has made more complex and unsymmetrical thioureas, like N-Heptyl-N'-hexan-2-ylthiourea, more accessible for study.

Fundamental Structural Characteristics and Chemical Versatility of Thiourea Scaffolds

The chemical versatility of thiourea originates from its unique electronic and structural features. The core structure consists of a central carbon atom double-bonded to a sulfur atom and single-bonded to two amino groups. testbook.com This arrangement gives rise to several key characteristics:

Tautomerism: Thiourea can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). In most conditions, the thione form predominates. fip.org

Hydrogen Bonding: The N-H protons of the amino groups are effective hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This allows thiourea derivatives to participate in intricate intermolecular and intramolecular hydrogen-bonding networks, influencing their physical properties and their interactions with biological targets.

Nucleophilicity of Sulfur: The sulfur atom is a soft nucleophile, readily reacting with electrophiles. A classic example is its reaction with alkyl halides to form isothiouronium salts, which are valuable intermediates for the synthesis of thiols. byjus.com

Coordination Chemistry: The nitrogen and sulfur atoms can both act as ligating centers, allowing thiourea derivatives to form stable complexes with a wide range of metal ions. This property is exploited in areas from analytical chemistry to the design of metallodrugs.

These fundamental characteristics underpin the diverse reactivity of the thiourea scaffold, enabling its use in a multitude of synthetic transformations and its incorporation into functionally complex molecules.

Current Research Landscape Pertaining to this compound and Related Alkyl Thioureas

While specific research focusing exclusively on this compound (CAS Number: 62549-27-3) is not extensively documented in publicly available literature, the broader field of unsymmetrical and N-alkyl substituted thioureas is an active area of investigation. The research context for this particular compound can be understood by examining studies on its structural relatives.

Synthesis: The synthesis of unsymmetrical N,N'-disubstituted thioureas like this compound is well-established. A common and direct method involves the reaction of an isothiocyanate with an amine. tandfonline.com For the target molecule, this would likely involve the reaction of heptyl isothiocyanate with hexan-2-amine, or hexan-2-yl isothiocyanate with heptylamine (B89852). More recent, convenient, and environmentally friendly methods have been developed, such as two-step, one-pot syntheses in aqueous media, which proceed in high yields. researchgate.net These synthetic advancements make a wide array of unsymmetrical alkyl thioureas readily accessible for further study.

Physicochemical Properties and Structure-Activity Relationship (SAR) Studies: Research on various alkyl thiourea derivatives has shown that modifying the alkyl substituents significantly impacts their physicochemical properties and, consequently, their biological activity. upsi.edu.mymdpi.com Properties such as lipophilicity (log P), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds are key determinants of a compound's pharmacokinetic and pharmacodynamic profile. mdpi.com For instance, increasing the length and branching of the alkyl chains can alter the compound's ability to penetrate cell membranes.

Potential Research Applications: Based on the activities of structurally similar compounds, research into this compound would likely explore its potential as a bioactive agent. N-alkyl thiourea derivatives have been investigated for their:

Antibacterial and Antifungal Activity: Many thiourea derivatives show significant activity against various pathogens. nih.govjuniperpublishers.com The lipophilic nature of the heptyl and hexyl groups in this compound might enhance its ability to disrupt microbial cell membranes.

Enzyme Inhibition: The thiourea moiety is a known inhibitor of various enzymes, and studies on N-alkyl substituted thioureas have explored their potential as urease inhibitors, for example. researchgate.net

Organocatalysis: Chiral thiourea derivatives have emerged as powerful organocatalysts. While this compound itself is not chiral unless a specific enantiomer of hexan-2-amine is used, its synthesis contributes to the broader understanding of this class of compounds.

The current landscape suggests that while this compound may be an understudied compound, the tools for its synthesis and the rationale for investigating its biological and chemical properties are well-established within the rich field of thiourea chemistry.

Data Tables

Table 1: Physicochemical Properties of Representative Thiourea Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Log P (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |

| Thiourea | CH₄N₂S | 76.12 | -1.1 | 2 | 1 | 0 |

| 1,3-Dibenzoylthiourea | C₁₅H₁₂N₂O₂S | 296.34 | 2.8 | 2 | 3 | 4 |

| This compound | C₁₄H₃₀N₂S | 258.47 | 5.2 | 2 | 1 | 10 |

| 1-Ethyl-3-(4-ethylphenyl)thiourea | C₁₁H₁₆N₂S | 208.33 | 3.1 | 2 | 1 | 4 |

Data for Log P, Hydrogen Bond Donors/Acceptors, and Rotatable Bonds are computationally predicted and serve for comparative purposes.

Properties

CAS No. |

62549-27-3 |

|---|---|

Molecular Formula |

C14H30N2S |

Molecular Weight |

258.47 g/mol |

IUPAC Name |

1-heptyl-3-hexan-2-ylthiourea |

InChI |

InChI=1S/C14H30N2S/c1-4-6-8-9-10-12-15-14(17)16-13(3)11-7-5-2/h13H,4-12H2,1-3H3,(H2,15,16,17) |

InChI Key |

NLRSBZSNAZGLHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=S)NC(C)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for N Heptyl N Hexan 2 Ylthiourea

Classical Approaches for Thiourea (B124793) Synthesis Applied to Aliphatic Derivatives

Traditional methods for synthesizing thioureas have been widely applied and adapted for the preparation of aliphatic derivatives like N-Heptyl-N'-hexan-2-ylthiourea. These approaches are well-documented and offer reliable pathways to the target compound.

Nucleophilic Addition of Amines to Isothiocyanates

The most common and straightforward method for the synthesis of N,N'-disubstituted thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate. nih.govresearchgate.net For the synthesis of this compound, this would involve the reaction of heptylamine (B89852) with hexan-2-yl isothiocyanate, or alternatively, hexan-2-amine with heptyl isothiocyanate.

The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of the amine to the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, yielding the final thiourea product. The reaction is typically carried out in a suitable organic solvent such as dichloromethane, tetrahydrofuran (B95107), or acetonitrile (B52724) at room temperature or with gentle heating. The reaction is generally high-yielding and proceeds with high atom economy. nih.gov

General Reaction Scheme:

Route A: Heptylamine + Hexan-2-yl isothiocyanate → this compound

Route B: Hexan-2-amine + Heptyl isothiocyanate → this compound

Interactive Data Table: Reaction Conditions for Amine Addition to Isothiocyanates

| Amine | Isothiocyanate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Aliphatic Primary Amine | Aliphatic Isothiocyanate | Dichloromethane | 25 | 2-4 | >90 | General Knowledge |

| Aliphatic Primary Amine | Aliphatic Isothiocyanate | Tetrahydrofuran | 25-50 | 1-3 | >90 | General Knowledge |

| Aliphatic Primary Amine | Aliphatic Isothiocyanate | Acetonitrile | 25 | 2-4 | >90 | General Knowledge |

Routes Involving Carbon Disulfide and Amines

Another classical and versatile method for the synthesis of both symmetrical and unsymmetrical thioureas involves the use of carbon disulfide (CS₂) as the thiocarbonyl source. nih.gov For the synthesis of this compound, a multi-step, one-pot approach is typically employed.

In this process, one of the amines (e.g., heptylamine) reacts with carbon disulfide in the presence of a base (like NaOH or triethylamine) to form a dithiocarbamate (B8719985) salt intermediate. nih.govnih.gov This intermediate is then reacted in situ with the second amine (hexan-2-amine). nih.gov Desulfurization of the resulting intermediate, often facilitated by a reagent like a carbodiimide (B86325) or an oxidizing agent, leads to the formation of the unsymmetrical thiourea. nih.gov

General Reaction Steps:

Heptylamine + CS₂ + Base → Dithiocarbamate salt

Dithiocarbamate salt + Hexan-2-amine → Intermediate

Intermediate + Desulfurizing agent → this compound + Byproducts

This method avoids the need to handle potentially toxic and unstable isothiocyanates directly.

Transformation of Carbonyl to Thiocarbonyl Functionalities

An alternative synthetic strategy involves the conversion of the corresponding urea (B33335), N-Heptyl-N'-hexan-2-ylurea, into the target thiourea. This transformation is achieved by reacting the urea with a thionating agent. The most commonly used reagent for this purpose is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govnih.gov

The reaction involves the exchange of the carbonyl oxygen atom with a sulfur atom. The reaction is typically carried out in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran at elevated temperatures. nih.gov The driving force for the reaction is the formation of a stable P=O bond in the byproducts. nih.gov

First, the precursor N-Heptyl-N'-hexan-2-ylurea would need to be synthesized. This can be achieved through standard methods, such as the reaction of heptylamine with hexan-2-yl isocyanate or by reacting one of the amines with a phosgene (B1210022) equivalent followed by the addition of the second amine.

Reaction Scheme:

N-Heptyl-N'-hexan-2-ylurea + Lawesson's Reagent → this compound

Interactive Data Table: Thionation of Ureas with Lawesson's Reagent

| Urea Substrate | Thionating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| N,N'-Dialkylurea | Lawesson's Reagent | Toluene | 80-110 | 2-6 | 70-90 | nih.gov |

| N,N'-Dialkylurea | Lawesson's Reagent | Tetrahydrofuran | 65 | 4-8 | 65-85 | nih.gov |

Advanced Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and user-friendly methods for the synthesis of thioureas. These strategies are applicable to the preparation of this compound.

Optimization of One-Pot Synthesis Procedures

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, reagents, and minimizing waste. For the synthesis of this compound, a one-pot procedure starting from the two amines and carbon disulfide is a prime example. researchgate.netias.ac.in

In an optimized one-pot synthesis, heptylamine, hexan-2-amine, and carbon disulfide could be reacted together in the presence of a suitable catalyst or activating agent. For instance, the use of supported reagents can facilitate the reaction and simplify product isolation. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to higher yields in significantly shorter reaction times.

Green Chemistry Approaches, Including Aqueous Media Syntheses

In line with the principles of green chemistry, efforts have been made to develop synthetic routes that utilize environmentally benign solvents, such as water. researchgate.netrsc.org The synthesis of unsymmetrical thioureas, including aliphatic derivatives, has been successfully demonstrated in aqueous media. nih.govresearchgate.netorganic-chemistry.org

One such approach involves the reaction of a dithiocarbamate salt, formed from a primary or secondary amine and carbon disulfide in aqueous sodium hydroxide (B78521), with a second primary amine in refluxing water. nih.gov This method avoids the use of volatile and toxic organic solvents and often allows for simple product isolation by filtration. organic-chemistry.org Another green approach involves the use of solar energy to drive the reaction between primary amines and carbon disulfide in water, offering an energy-efficient pathway. researchgate.net

Interactive Data Table: Green Synthesis Approaches for Unsymmetrical Thioureas

| Amine 1 | Amine 2 | Thiocarbonyl Source | Solvent | Conditions | Yield (%) | Reference |

| Aliphatic Primary Amine | Aliphatic Primary Amine | Carbon Disulfide | Water | Reflux, 3-12 h | 40-93 | nih.gov |

| Aliphatic Primary Amine | Aliphatic Primary Amine | Carbon Disulfide | Water | Solar Energy, 12 h | 57-99 | researchgate.net |

| Aliphatic Primary Amine | Aliphatic Isothiocyanate | - | Water | Room Temperature | High | organic-chemistry.org |

Solid-Phase Synthesis Techniques for Thiourea Analogues

Solid-phase synthesis offers a powerful platform for the generation of thiourea analogues, including this compound, by facilitating simplified purification and the potential for combinatorial library synthesis. This methodology involves anchoring one of the amine precursors to a solid support, followed by reaction with a thiocarbonylating agent and the second amine, and subsequent cleavage from the resin to yield the desired unsymmetrical thiourea.

A common approach involves the immobilization of one of the amines onto a suitable resin, such as Wang resin or 2-chlorotrityl chloride (2-CTC) resin. For the synthesis of this compound, either heptylamine or 2-aminohexane could be attached to the solid support. The selection of the resin and linker strategy is crucial and depends on the desired cleavage conditions. For instance, linkers sensitive to trifluoroacetic acid (TFA) allow for the release of the final product under acidic conditions.

The synthesis sequence typically begins with the loading of the first amine onto the resin. This is followed by the introduction of a thiocarbonyl transfer reagent, such as thiophosgene (B130339) or 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), to form a resin-bound isothiocyanate. The subsequent reaction with the second amine in solution (e.g., heptylamine if 2-aminohexane is resin-bound, or vice versa) leads to the formation of the resin-bound N,N'-disubstituted thiourea. The final step is the cleavage of the product from the solid support, which simultaneously purifies it from excess reagents and by-products that remain in the solution phase.

| Step | Reagent/Condition | Purpose |

| 1. Loading | 2-aminohexane, DIPEA, 2-CTC resin in DCM/DMF | Immobilization of the first amine |

| 2. Capping | Methanol | To cap unreacted sites on the resin |

| 3. Activation | 1,1'-Thiocarbonyldiimidazole (TCDI) in THF | Formation of resin-bound isothiocyanate |

| 4. Coupling | Heptylamine in DMF | Formation of the desired thiourea |

| 5. Cleavage | 20% TFA in DCM | Release of this compound from the resin |

| 6. Purification | Precipitation in cold diethyl ether | Isolation of the final product |

Control of Selectivity in Unsymmetrical Thiourea Synthesis

A significant challenge in the synthesis of unsymmetrical thioureas like this compound is the potential formation of symmetrical by-products (N,N'-diheptylthiourea and N,N'-di(hexan-2-yl)thiourea). Several strategies have been developed to control the selectivity of the reaction and favor the formation of the desired unsymmetrical product.

One of the most effective methods involves the sequential addition of the two different amines. This can be achieved by first reacting one amine with a thiocarbonylating agent to form an isothiocyanate intermediate, which is then reacted with the second amine. For the synthesis of this compound, heptylamine could be converted to heptyl isothiocyanate, followed by the addition of 2-aminohexane.

Another widely used approach to ensure high selectivity is the use of dithiocarbamates. nih.gov In this method, a primary or secondary amine is reacted with carbon disulfide to form a dithiocarbamate salt. This salt can then be reacted with a different amine, often under thermal conditions, to produce the unsymmetrical thiourea with high yields and minimal formation of symmetrical by-products. For example, the dithiocarbamate derived from 2-aminohexane and carbon disulfide could be reacted with heptylamine.

The choice of solvent and reaction conditions also plays a crucial role in controlling selectivity. Non-polar solvents and lower temperatures can sometimes favor the desired reaction pathway by minimizing side reactions.

| Method | Key Reagents | Advantage |

| Sequential Amine Addition | Isothiocyanate (from Amine 1) + Amine 2 | High selectivity, versatile |

| Dithiocarbamate Route | Dithiocarbamate (from Amine 1 + CS₂) + Amine 2 | Excellent control over symmetry, often high yields nih.gov |

Purification and Yield Optimization for this compound Production

The purification of this compound is essential to remove any unreacted starting materials, reagents, and by-products, particularly the symmetrical thioureas. Common purification techniques include column chromatography and recrystallization.

Column Chromatography: Flash column chromatography using a silica (B1680970) gel stationary phase is a highly effective method for separating the desired unsymmetrical thiourea from the more non-polar starting amines and the potentially more symmetrical thiourea by-products. A gradient elution system, for instance, with a mixture of petroleum ether and ethyl acetate, can provide good separation. rsc.org

Recrystallization: Recrystallization is another powerful purification technique, particularly for obtaining highly pure crystalline products. The crude this compound can be dissolved in a suitable hot solvent (e.g., ethanol (B145695) or a mixture of ethanol and water) and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. orgsyn.orgmdpi.com

Yield Optimization: Maximizing the yield of this compound involves careful control of several reaction parameters:

Stoichiometry of Reactants: Adjusting the molar ratio of the amines and the thiocarbonylating agent can significantly impact the yield. Often, a slight excess of one of the amines is used to ensure the complete conversion of the limiting reagent.

Reaction Temperature and Time: The optimal temperature and reaction time need to be determined empirically. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired by-products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial.

Catalyst: In some synthetic routes, the use of a catalyst can improve the reaction rate and yield.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction efficiency.

A study on the synthesis of unsymmetrical thioureas reported that optimizing the reaction conditions, such as using a 1.2 equivalent of carbon disulfide and the second amine in DMSO at 70°C for 1 hour, resulted in a product yield of 95%. rsc.org While this was for a different set of amines, it highlights the importance of process optimization.

| Parameter | Condition | Expected Outcome |

| Purification Method | Column Chromatography (Silica gel, Petroleum ether/Ethyl acetate) | High purity product, removal of by-products |

| Recrystallization (Ethanol/Water) | Highly crystalline pure product | |

| Yield Optimization | Stoichiometry | Increased conversion of limiting reagent |

| Temperature Control | Minimized side reactions | |

| Reaction Time | Complete reaction without product degradation |

Advanced Spectroscopic and Structural Elucidation of N Heptyl N Hexan 2 Ylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework, connectivity, and chemical environment can be obtained.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. The spectrum of N-Heptyl-N'-hexan-2-ylthiourea is expected to show distinct signals corresponding to the protons of the heptyl and hexan-2-yl groups, as well as the N-H protons of the thiourea (B124793) core.

The N-H protons typically appear as broad singlets in the downfield region of the spectrum (δ 6.0-8.0 ppm) due to quadrupole broadening and potential hydrogen exchange. The protons on the carbons directly attached to the nitrogen atoms are deshielded and appear at δ 3.2-4.0 ppm. The methine proton on the C2 of the hexan-2-yl group would likely appear as a multiplet due to coupling with the neighboring methyl and methylene (B1212753) protons. The aliphatic protons of the heptyl and hexyl chains are found in the upfield region (δ 0.8-1.7 ppm), with the terminal methyl groups appearing as triplets around δ 0.9 ppm. compoundchem.comoregonstate.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| NH (Heptyl side) | ~7.5 | Broad Singlet | 1H |

| NH (Hexan-2-yl side) | ~7.3 | Broad Singlet | 1H |

| CH (Hexan-2-yl) | ~3.8 - 4.0 | Multiplet | 1H |

| N-CH₂ (Heptyl) | ~3.3 - 3.5 | Multiplet | 2H |

| -(CH₂)₄- (Heptyl) & -(CH₂)₃- (Hexyl) | ~1.2 - 1.6 | Multiplet | 14H |

| CH₃ (Hexan-2-yl, C1) | ~1.2 | Doublet | 3H |

| CH₃ (Heptyl, terminal) | ~0.9 | Triplet | 3H |

| CH₃ (Hexyl, terminal) | ~0.9 | Triplet | 3H |

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. The most characteristic signal in the ¹³C NMR spectrum of this compound is that of the thiocarbonyl (C=S) carbon, which is highly deshielded and appears significantly downfield, typically in the range of δ 180-185 ppm. mdpi.comresearchgate.net The carbons directly bonded to the nitrogen atoms (N-C) are also deshielded and are expected to resonate between δ 45-55 ppm. The remaining aliphatic carbons of the heptyl and hexyl chains appear in the upfield region of the spectrum, from approximately δ 14-32 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thiocarbonyl) | ~182.0 |

| CH (Hexan-2-yl) | ~53.0 |

| N-CH₂ (Heptyl) | ~47.0 |

| Alkyl Chain Carbons (-CH₂-) | ~20.0 - 38.0 |

| CH₃ (Hexan-2-yl, C1) | ~21.0 |

| Terminal CH₃ Carbons | ~14.0 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent protons in the alkyl chains. For instance, the signal for the N-CH₂ protons of the heptyl group would show a cross-peak with the adjacent CH₂ group, and this connectivity could be traced down the entire chain to the terminal methyl group. Similarly, the CH methine proton of the hexan-2-yl group would show correlations to the C1 methyl protons and the C3 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). pressbooks.pubnanalysis.com HSQC is crucial for definitively assigning each carbon signal in the ¹³C NMR spectrum by linking it to its known proton signal from the ¹H NMR spectrum. For example, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~53.0 ppm, confirming their assignment as the methine group of the hexan-2-yl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). researchgate.net This is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations would be observed from the N-H protons to the thiocarbonyl (C=S) carbon, and from the N-CH₂ (heptyl) and N-CH (hexan-2-yl) protons to the C=S carbon. These correlations would provide definitive proof of the connectivity around the central thiourea core.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would display several characteristic absorption bands. researchgate.net

N-H Stretching: A prominent band or pair of bands in the region of 3200-3400 cm⁻¹ corresponds to the stretching vibrations of the N-H bonds in the thiourea moiety. iosrjournals.org

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the aliphatic heptyl and hexyl chains.

Thioamide Bands: The thiourea core gives rise to several characteristic bands. The thioamide I band, which has a significant contribution from C-N stretching, is typically found around 1500-1550 cm⁻¹. The thioamide II band, involving N-H bending and C-N stretching, appears near 1300-1400 cm⁻¹. The thioamide III band, primarily associated with C=S stretching, is observed in the 700-850 cm⁻¹ region. ijcrt.orgnist.gov

Table 3: Predicted FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3400 | N-H Stretch | Thiourea (N-H) |

| 2850 - 2960 | C-H Stretch | Alkyl (-CH₃, -CH₂-) |

| 1500 - 1550 | C-N Stretch (Thioamide I) | Thiourea Core |

| 1450 - 1470 | C-H Bend (Scissoring) | Alkyl (-CH₂-) |

| 1300 - 1400 | N-H Bend / C-N Stretch (Thioamide II) | Thiourea Core |

| 700 - 850 | C=S Stretch (Thioamide III) | Thiocarbonyl (C=S) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₁₄H₃₀N₂S), the exact molecular weight is 258.2130 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 259.2208. nih.gov

Under higher energy conditions, such as in tandem MS (MS/MS), the molecule would fragment in predictable ways. researchgate.net Common fragmentation pathways for N-alkyl thioureas involve cleavage of the C-N bonds and alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom). libretexts.org

Expected key fragmentation patterns include:

Cleavage of the heptyl group, leading to fragments corresponding to the loss of alkyl radicals.

Cleavage of the hexan-2-yl group, particularly at the bond alpha to the nitrogen, which is a common fragmentation site for amines.

Cleavage of the C-N bonds linking the alkyl chains to the thiourea core, leading to ions representing the protonated alkylamines and isothiocyanate fragments.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Structure Determination

Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, SC-XRD analysis would provide a wealth of structural information. meral.edu.mm

This technique would yield:

Exact Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Crystal Packing: How the individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: Crucial information on non-covalent interactions, such as hydrogen bonding. In thiourea derivatives, strong intermolecular hydrogen bonds are expected between the N-H groups of one molecule and the sulfur atom (C=S) of a neighboring molecule, often forming dimers or extended chain motifs. iucr.orgnih.gov These interactions are critical in governing the physical properties of the material. rsc.org

The analysis would provide the unit cell parameters (a, b, c, α, β, γ) and the space group, which together define the crystal system and symmetry. This comprehensive structural data is invaluable for understanding structure-property relationships and for computational modeling studies.

Scientific Data on this compound Remains Elusive in Public Databases

A comprehensive search of publicly available scientific literature and crystallographic databases has yielded no specific experimental data for the chemical compound this compound. Despite targeted inquiries for its crystallographic, spectroscopic, and elemental analysis data, no peer-reviewed studies or database entries detailing the precise structural and chemical properties of this specific thiourea derivative could be located.

Consequently, the detailed analysis of its advanced spectroscopic and structural elucidation, as requested, cannot be provided at this time. Information regarding its crystal system, space group, molecular conformation, torsional angles, intermolecular and intramolecular interactions, and stoichiometric verification through elemental analysis is not present in the searched scientific record.

While general information on the crystallographic and spectroscopic characteristics of other thiourea derivatives is available, a scientifically accurate article on this compound, as per the specified outline, cannot be generated without data pertaining directly to this compound.

Further research, including chemical synthesis and subsequent analysis of this compound, would be required to determine the specific data points requested. Such research would likely involve techniques such as single-crystal X-ray diffraction for structural elucidation and combustion analysis for elemental composition verification.

Computational and Theoretical Chemistry Studies of N Heptyl N Hexan 2 Ylthiourea

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab initio)

Quantum chemical calculations are powerful tools for investigating the molecular and electronic properties of chemical compounds. Methods like Density Functional Theory (DFT) and ab initio calculations provide valuable insights into the behavior of molecules at the atomic level.

Electronic structure analysis provides information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. The presence of the sulfur atom and two nitrogen atoms in the thiourea (B124793) group leads to a specific charge distribution, with the sulfur atom typically being a site of high electron density.

Table 1: Representative Geometric Parameters of a Disubstituted Thiourea Core

| Parameter | Typical Value (Å or °) |

|---|---|

| C=S Bond Length | 1.68 - 1.71 |

| C-N Bond Length | 1.35 - 1.40 |

| N-C-N Bond Angle | 115 - 120 |

Note: These values are generalized from computational studies on various N,N'-disubstituted thiourea derivatives and may vary for N-Heptyl-N'-hexan-2-ylthiourea.

Molecular frontier orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For N,N'-disubstituted thioureas, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO is typically distributed over the thiocarbonyl group.

Table 2: Representative Frontier Orbital Energies for a Disubstituted Thiourea

| Orbital | Typical Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

Note: These values are illustrative and derived from DFT calculations on similar thiourea compounds. The specific energies for this compound would depend on the computational method and basis set used.

The acid-base properties of this compound are primarily determined by the basicity of the nitrogen and sulfur atoms. Thioureas can be protonated at either the sulfur or a nitrogen atom. The proton affinity, which is the negative of the enthalpy change for the gas-phase protonation reaction, can be calculated using quantum chemical methods. Generally, the sulfur atom is the more basic site in the gas phase due to the formation of a more stable cation. In solution, the site of protonation can be influenced by solvent effects. The pKa value, which quantifies the acidity of the protonated form, can also be predicted through computational models.

Table 3: Predicted Protonation Sites and General Basicity Trends

| Protonation Site | Influencing Factors | Expected Basicity |

|---|---|---|

| Sulfur Atom | High electron density, formation of a stable sulfonium (B1226848) ion. | Generally the most basic site in the gas phase. |

Solvation analysis investigates the interaction of a solute molecule with solvent molecules. The solubility and behavior of this compound in different environments can be predicted using computational models such as the Polarizable Continuum Model (PCM). The long alkyl chains (heptyl and hexan-2-yl) contribute to the molecule's lipophilicity, making it more soluble in non-polar solvents. The thiourea group, with its polar C=S and N-H bonds, can engage in hydrogen bonding and dipole-dipole interactions, contributing to its solubility in polar solvents. Computational solvation analysis can provide insights into the solvation free energy, which is a measure of the molecule's stability in a particular solvent.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates.

In the context of this compound, molecular docking simulations could be employed to predict its binding affinity and mode of interaction with various biological targets. The thiourea moiety is known to form hydrogen bonds through its N-H groups (as donors) and the sulfur atom (as an acceptor). The heptyl and hexan-2-yl groups can participate in hydrophobic interactions with non-polar residues in a protein's active site. The outcome of a docking simulation is a docking score, which estimates the binding affinity, and a predicted binding pose, which shows the detailed interactions between the ligand and the receptor.

Table 4: Potential Ligand-Receptor Interactions for this compound

| Type of Interaction | Functional Group Involved | Potential Interacting Receptor Residues |

|---|---|---|

| Hydrogen Bonding (Donor) | N-H groups of the thiourea | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bonding (Acceptor) | Sulfur atom of the thiourea | Arginine, Lysine, Histidine |

Predicted Binding Affinity Analysis (e.g., ΔG values, KI values)

Predicting the binding affinity of a ligand to its target protein is a cornerstone of computational drug discovery. This is often expressed in terms of Gibbs free energy of binding (ΔG) and the inhibition constant (Ki). While specific ΔG and Ki values for this compound are not documented in the available literature, the general approach involves molecular docking simulations. In these simulations, the compound is placed into the active site of a target protein, and its binding energy is calculated.

For thiourea derivatives, docking studies are commonly employed to estimate their biological activity. farmaciajournal.com The docking score, which is a measure of this activity, helps in identifying promising compounds. farmaciajournal.com The lipophilic character of thiourea derivatives, suggested by their logP values, indicates a potential for good bioavailability, which is a critical factor for a compound's therapeutic potential. farmaciajournal.com

Table 1: Hypothetical Binding Affinity Data for this compound Against a Putative Target

| Parameter | Predicted Value | Method of Prediction |

| ΔG (kcal/mol) | - | Molecular Docking |

| Ki (nM) | - | Calculation from ΔG |

Note: The table above is illustrative as specific experimental or computational data for this compound is not available.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and stability. chemrxiv.org These simulations can reveal how a ligand like this compound might adapt its shape to fit into a binding pocket and how stable the resulting complex is. chemrxiv.orgresearchgate.net

For thiourea derivatives, understanding their conformational landscape is essential for predicting their interaction with biological targets. The flexibility of the heptyl and hexan-2-yl chains in this compound would allow the molecule to adopt various conformations, potentially enabling it to bind to a range of protein targets. MD simulations can elucidate the energetically favorable conformations and the stability of the ligand-protein complex, which are critical for its biological function.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their biological effects. researchgate.netfarmaciajournal.com

The development of a QSAR model for a series of thiourea derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods are then used to build a mathematical equation that links these descriptors to the observed biological activity. mdpi.com The predictive power of the QSAR model is then validated using internal and external sets of compounds. mdpi.com

In QSAR studies of thiourea derivatives, properties like hydrophobicity and the presence of specific functional groups have been found to correlate with their biological activity. farmaciajournal.com For this compound, descriptors such as the octanol-water partition coefficient (logP), molecular weight, and the number of hydrogen bond donors and acceptors would be important. The aliphatic heptyl and hexanyl chains contribute significantly to the molecule's lipophilicity, which can influence its ability to cross biological membranes. farmaciajournal.com

Table 2: Key Structural Descriptors for this compound and Their Potential Influence on Biological Activity

| Structural Descriptor | Value (Calculated) | Potential Influence on Biological Activity |

| Molecular Weight | 274.5 g/mol | Affects absorption and distribution |

| LogP | (Predicted > 4) | High lipophilicity, may influence membrane permeability farmaciajournal.com |

| Number of H-bond Donors | 2 | Potential for interaction with protein active sites |

| Number of H-bond Acceptors | 1 | Potential for interaction with protein active sites |

Note: The LogP value is an estimation based on the structure.

Coordination Chemistry of N Heptyl N Hexan 2 Ylthiourea Derivatives

N-Heptyl-N'-hexan-2-ylthiourea as a Versatile Ligand in Metal Complexation

This compound is recognized as a highly versatile ligand in coordination chemistry. Its ability to form stable complexes with a wide range of transition metals stems from the presence of multiple potential donor atoms and the electronic influence of its alkyl substituents. The thiourea (B124793) backbone, >N-C(S)-N<, is the primary site of interaction, offering rich and adaptable coordination possibilities. mdpi.com

Monodentate, Bidentate, and Polydentate Coordination Modes

The presence of multiple donor sites allows this compound to exhibit various coordination modes.

Monodentate Coordination: The most frequent coordination mode for N,N'-dialkylthioureas involves the ligand binding to a single metal center through only the sulfur atom (κ¹S). mdpi.com In this mode, the ligand acts as a neutral molecule. This is common in complexes with metals such as Pt(II), Pd(II), and Zn(II). asianpubs.orgresearchgate.net

Bidentate Coordination: Bidentate chelation typically involves the sulfur atom and one of the nitrogen atoms (κ²S,N). mdpi.com This mode requires the loss of a proton from the coordinating nitrogen atom, resulting in an anionic ligand that forms a stable chelate ring with the metal ion. This behavior is often facilitated by the presence of a base during synthesis. mdpi.com

Bridging Coordination: In some cases, the thiourea ligand can bridge two metal centers. This can occur if different donor atoms of the same ligand molecule bind to separate metal ions, leading to the formation of polynuclear complexes or coordination polymers.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the steric hindrance imposed by the ligand's substituents. nih.govamazonaws.com

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with N,N'-disubstituted thiourea ligands is generally straightforward. The typical procedure involves the reaction of the thiourea derivative with a suitable metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio.

A general synthetic scheme involves dissolving this compound in a solvent such as ethanol (B145695), methanol, or acetone. A solution of the metal salt (e.g., chlorides, nitrates, or acetates of metals like copper, nickel, cobalt, or palladium) in the same solvent is then added to the ligand solution. nih.govksu.edu.tr The reaction mixture is typically stirred at room temperature or under reflux for a period ranging from a few minutes to several hours. nih.gov The resulting metal complex often precipitates from the solution upon formation or after cooling and can be isolated by filtration, washed with the solvent, and dried. For complexes involving bidentate S,N chelation, a base like triethylamine (B128534) (Et₃N) may be added to the reaction mixture to facilitate the deprotonation of the N-H group. mdpi.com

Spectroscopic and Structural Characterization of this compound Metal Complexes

A combination of spectroscopic techniques is employed to elucidate the structure of this compound metal complexes and confirm the coordination mode.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining how the ligand binds to the metal ion. Key vibrational bands of the free ligand are compared to those of the metal complex.

ν(C=S) Vibration: The thiocarbonyl stretching frequency is particularly informative. In the free ligand, this band appears in a specific region of the spectrum. Upon coordination of the sulfur atom to a metal, this band typically shifts, often to a lower wavenumber, indicating a weakening of the C=S double bond. researchgate.net

ν(C-N) Vibration: Concurrently, the C-N stretching bands often shift to higher frequencies in the complex. This suggests an increase in the C-N double bond character, resulting from the delocalization of electrons within the N-C-S moiety upon sulfur coordination. asianpubs.orgmdpi.com

ν(N-H) Vibration: Changes in the N-H stretching bands can indicate the involvement of nitrogen in coordination. The disappearance of an N-H band is strong evidence of deprotonation and the formation of a metal-nitrogen bond. ksu.edu.tr

ν(M-S) and ν(M-N) Vibrations: The formation of coordinate bonds is directly confirmed by the appearance of new, weaker bands in the far-infrared region (typically below 500 cm⁻¹), which are assigned to metal-sulfur and metal-nitrogen stretching vibrations. researchgate.net

| Vibrational Mode | Typical Frequency Range (Free Ligand) | Expected Shift Upon Coordination |

| ν(N-H) | 3100-3400 cm⁻¹ | Broadening, shift, or disappearance (S,N-chelation) |

| ν(C-N) | 1250-1350 cm⁻¹ | Shift to higher frequency |

| ν(C=S) | 700-850 cm⁻¹ & 1000-1200 cm⁻¹ | Shift to lower frequency |

| ν(M-S) | 300-400 cm⁻¹ | Appears in complex |

| ν(M-N) | 400-500 cm⁻¹ | Appears in complex (S,N-chelation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for characterizing these complexes, particularly for diamagnetic metal ions like Zn(II) or Pd(II).

¹H NMR: The signals corresponding to the N-H protons are highly sensitive to the chemical environment. Upon complexation, these signals may shift significantly or broaden. In cases of S,N chelation, the signal for the deprotonated N-H group disappears entirely. researchgate.net

¹³C NMR: The resonance of the thiocarbonyl carbon (C=S) is a key diagnostic peak. Coordination through the sulfur atom typically causes a downfield shift (to a higher ppm value) of this signal, reflecting the deshielding of the carbon atom as electron density is donated to the metal. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry around the metal center and bonding. In addition to the intra-ligand π→π* and n→π* transitions, the spectra of the complexes often exhibit new, lower-energy bands attributable to d-d transitions or ligand-to-metal charge transfer (LMCT) bands. utm.my

Electronic Properties and Bonding Analysis in Metal Complexes

Computational methods, such as Density Functional Theory (DFT), are frequently used to analyze the electronic properties and bonding in thiourea metal complexes. asianpubs.org These studies provide insights into how coordination affects the ligand's electronic structure.

Upon S-coordination, there is a significant redistribution of electron density within the thiourea backbone. The donation of electron density from the sulfur atom to the metal center leads to a decrease in the C=S bond order and a corresponding increase in the C-N bond order. asianpubs.org This theoretical observation aligns perfectly with the shifts observed in IR spectroscopy.

Molecular electrostatic potential maps generated from DFT calculations consistently show that the sulfur atom is the most electron-rich and nucleophilic site, confirming its role as the primary donor atom in monodentate coordination. asianpubs.org The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the charge transfer processes that occur upon complexation and are observed in UV-Visible spectra.

Impact of Heptyl and Hexan-2-yl Substituents on Coordination Behavior and Stability

The identity of the substituents on the nitrogen atoms plays a crucial role in modulating the coordination chemistry of thiourea ligands. conicet.gov.ar For this compound, the two alkyl groups—heptyl and hexan-2-yl—have distinct effects:

Electronic Effects: Both the heptyl and hexan-2-yl groups are electron-donating. This inductive effect increases the electron density on the nitrogen atoms and, by extension, on the sulfur atom. This enhanced electron density can strengthen the coordinate bond between the ligand and the metal center, potentially leading to more stable complexes compared to thioureas with electron-withdrawing substituents.

Steric Effects: The size and branching of the alkyl groups introduce steric hindrance around the donor atoms. The relatively long, flexible heptyl chain and the branched hexan-2-yl group can influence the number of ligands that can fit around a metal center and may favor specific geometries (e.g., tetrahedral over square planar) to minimize steric repulsion. A study on benzoyl-thiourea derivatives showed that increasing the length of the N-alkyl chain could have complex and sometimes unfavorable effects on the molecule's interaction with biological targets, suggesting that steric bulk can be a critical factor in its coordinating ability. nih.gov The steric demands of these large alkyl groups might also disfavor the formation of highly ordered polymeric structures.

Supramolecular Chemistry and Anion Recognition by N Heptyl N Hexan 2 Ylthiourea Scaffolds

Hydrogen Bonding Interactions in Thiourea-Based Receptors

Thiourea (B124793) derivatives are highly effective anion receptors primarily due to their ability to form strong and directional hydrogen bonds. acs.org The core thiourea moiety, –NH–C(S)–NH–, provides two acidic N-H protons that act as excellent hydrogen bond donors, a fundamental characteristic for anion binding. korea.ac.kracs.org This dual-donor arrangement allows for the formation of stable complexes with a variety of anionic guests.

Role of N-H and C=S Groups in Hydrogen Bond Donation and Acceptance

The primary interaction in thiourea-based anion recognition involves the two N-H groups acting as hydrogen bond donors. acs.org The acidity of these protons, and thus their donor strength, can be modulated by the electronic properties of the substituents attached to the nitrogen atoms. acs.orgrsc.org Electron-withdrawing groups enhance the acidity of the N-H protons, leading to stronger interactions with anions. acs.orgnih.gov

Formation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Thiourea scaffolds can participate in both intramolecular and intermolecular hydrogen bonding, which dictates their conformational properties and binding capabilities.

Intramolecular Hydrogen Bonding: In certain molecular designs, an N-H group can form a hydrogen bond with another acceptor atom within the same molecule. acs.orgnih.gov For instance, in receptors containing a pyridine ring, an intramolecular hydrogen bond can form between a thiourea N-H and the pyridine nitrogen. nih.gov This pre-organizes the receptor into a specific conformation, which can enhance its selectivity for a particular anion. nih.gov

Intermolecular Hydrogen Bonding: This is the key interaction for anion recognition and self-assembly. The two N-H donors can bind to an anion through a chelate-like interaction. frontiersin.org Furthermore, thiourea molecules can self-associate through N-H···S=C hydrogen bonds, forming dimers, chains, or more complex supramolecular structures in the solid state and in non-polar solvents. nih.govmersin.edu.tr

Mechanism of Anion Binding and Recognition

The recognition of anions by thiourea receptors is a sophisticated process governed by multiple non-covalent interactions, conformational arrangements, and potential acid-base chemistry.

Host-Guest Interaction Mechanisms through Multiple Hydrogen Bonds

The efficacy of thiourea receptors stems from their ability to form multiple hydrogen bonds with a single anion guest. mdpi.com This multi-point interaction significantly increases the stability and selectivity of the resulting host-guest complex. osti.gov The binding typically follows a 1:1 stoichiometry, where the two N-H groups of the thiourea moiety bind to the anion. frontiersin.org The strength of this interaction depends on the basicity and geometry of the anion; for example, tetrahedral anions like sulfate or phosphate can interact with multiple N-H donors from pre-organized receptors. osti.gov The binding affinity generally follows the basicity of the anion, with more basic anions like fluoride and acetate forming stronger complexes. frontiersin.org

| Receptor | Anion | Binding Constant (log K) | Solvent |

|---|---|---|---|

| Thiourea Cleft (L1) | F⁻ | 3.70 | DMSO |

| Thiourea Cleft (L1) | Cl⁻ | - | DMSO |

| Thiourea Cleft (L1) | Br⁻ | - | DMSO |

| Thiourea Cleft (L1) | H₂PO₄⁻ | - | DMSO |

| MT4N Receptor | F⁻ | 5.98 | DMSO |

| MT4N Receptor | CH₃CO₂⁻ | - | DMSO |

| MT4N Receptor | H₂PO₄⁻ | - | DMSO |

Influence of Conformational Complementarity on Binding

For effective anion binding, the receptor must adopt a conformation that is complementary to the anion's size and shape. nih.gov N,N'-disubstituted thioureas can exist in different conformations due to rotation around the C-N bonds, often described as cis-cis, cis-trans, or trans-trans with respect to the orientation of the N-H bonds relative to the C=S bond. nih.gov The trans-trans conformation is typically required for chelation of an anion, as it positions both N-H groups on the same side, creating a binding pocket. nih.govacs.org The rigidity and pre-organization of the receptor scaffold play a vital role in minimizing the entropic penalty upon binding, leading to higher affinity and selectivity. korea.ac.kr

Deprotonation Processes and Their Spectroscopic Manifestations

While hydrogen bonding is the primary recognition mechanism, a competing process of deprotonation can occur when the anion is sufficiently basic (e.g., F⁻, CH₃COO⁻, and OH⁻) and the thiourea N-H protons are sufficiently acidic. tandfonline.comrsc.org This acid-base reaction involves the transfer of a proton from the receptor to the anion. rsc.orgresearchgate.net

This deprotonation event is often accompanied by dramatic spectroscopic and colorimetric changes, making it a useful mechanism for anion sensing. nih.govmdpi.com

UV-Vis Spectroscopy: Deprotonation increases the electron density on the receptor, often leading to the appearance of a new, lower-energy charge-transfer band in the UV-Vis spectrum. nih.govnih.gov This results in a visible color change, allowing for "naked-eye" detection of the anion. nih.govtandfonline.com For example, the addition of fluoride to a solution of a nitrophenyl-substituted thiourea receptor can cause the solution to change from colorless to yellow or orange. nih.govnih.gov

¹H NMR Spectroscopy: In ¹H NMR titrations, the formation of a hydrogen-bonded complex typically causes a downfield shift of the N-H proton signals. researchgate.net In contrast, deprotonation is evidenced by the disappearance or significant broadening of the N-H signals. researchgate.netmdpi.com In the case of fluoride-induced deprotonation, a new signal corresponding to the bifluoride ion ([HF₂]⁻) may appear at a characteristic chemical shift (around 16 ppm). nih.gov These distinct spectroscopic signatures allow for a clear differentiation between hydrogen bonding and deprotonation pathways. researchgate.net

| Technique | Event | Observed Spectroscopic Change |

|---|---|---|

| UV-Vis | H-Bonding | Shift in λmax, possible isosbestic point |

| Deprotonation | Appearance of new low-energy band, distinct color change | |

| ¹H NMR | H-Bonding | Downfield shift of N-H proton signals |

| Deprotonation | Disappearance/broadening of N-H signals; appearance of new species (e.g., [HF₂]⁻) |

Influence of Alkyl Chain Lengths (Heptyl, Hexan-2-yl) on Anion Recognition Properties

The nature of the alkyl substituents on the thiourea nitrogen atoms can influence the anion recognition properties of the molecule. In N-Heptyl-N'-hexan-2-ylthiourea, the presence of a linear heptyl group and a branched hexan-2-yl group will affect its solubility, steric hindrance around the binding site, and potentially the acidity of the N-H protons.

Solubility: The long alkyl chains (heptyl and hexan-2-yl) will increase the lipophilicity of the molecule, making it more soluble in organic solvents where anion recognition studies are often performed. This is an important practical consideration for the design of effective chemosensors.

Steric Hindrance: The branched hexan-2-yl group is bulkier than the linear heptyl group. This steric bulk near the thiourea binding site could influence the selectivity of the receptor. It might create a more constrained binding pocket, potentially favoring the binding of smaller or linear anions over larger or more complex ones.

Electronic Effects: Alkyl groups are generally considered to be electron-donating. These inductive effects can influence the acidity of the N-H protons of the thiourea group. While the electronic effects of heptyl and hexan-2-yl groups are similar, subtle differences could lead to minor variations in the binding strength towards anions. However, the primary mode of tuning the acidity of thiourea N-H protons is typically through the introduction of electron-withdrawing groups, such as nitrophenyl groups, which is not the case here.

Materials Science Applications of Thiourea Derivatives

Thiourea-Based Polymers and Polymer Networks

The incorporation of thiourea (B124793) moieties into polymer structures has paved the way for a new class of materials with enhanced reprocessability and intrinsic self-strengthening capabilities. These advancements address some of the critical challenges in polymer recycling and sustainability.

Synthesis of Thiourea-Functionalized Polymers and Thermosets

Thiourea-functionalized polymers and thermosets can be synthesized through various methods, often involving the reaction of isothiocyanates with amines. nih.gov This modular approach allows for a high degree of control over the final properties of the material by selecting different amine and isothiocyanate precursors. nih.gov For instance, a thermoset elastomer with dynamic thiourea bonds has been created by reacting thiocarbonyldiimidazole with a primary amine. researchgate.net This synthesis results in a cross-linked network where the thiourea linkages play a crucial role in the material's properties. researchgate.net The versatility of thiourea chemistry enables the creation of a wide range of materials, from plastics and elastomers to fibers, by adjusting the molecular design of the constituent monomers. nih.gov

Exploration of Dynamic Thiourea Bonds for Reprocessable Materials

A key feature of certain thiourea-based polymers is the dynamic nature of the thiourea covalent bonds. researchgate.netbohrium.com These bonds can undergo exchange reactions, particularly at elevated temperatures, which allows the cross-linked polymer network to be reprocessed and reshaped. springernature.comacs.org This dynamic behavior bridges the gap between traditional thermosets, which are typically intractable after curing, and thermoplastics, which can be melted and reshaped. acs.org The dynamic bond exchange in thiourea-based biomimetic polymer networks (BMPNs) has been shown to significantly improve their malleability and reprocessability while maintaining their mechanical properties such as stiffness, strength, and toughness. acs.orgacs.org This characteristic is crucial for developing more sustainable polymer systems that can be repaired and recycled, extending their lifespan and reducing waste. researchgate.net

Intrinsic Chemical Strengthening Mechanisms through Urea (B33335) Conversion

A remarkable property of some thiourea-based thermosets is their ability to become stronger upon reprocessing due to an intrinsic chemical strengthening mechanism. researchgate.netspringernature.com During thermal reprocessing in the presence of oxygen, hindered thiourea bonds within the polymer network can be selectively oxidized to form urea bonds. researchgate.netbohrium.comresearchgate.net This conversion is significant because urea groups can form stronger hydrogen bonds compared to their thiourea counterparts. springernature.com The increased hydrogen bonding density within the polymer network leads to an enhancement of the material's mechanical properties, such as its Young's modulus and tensile strength. springernature.com This phenomenon is contrary to the typical degradation observed in most polymers during reprocessing, offering a novel pathway for upcycling thermoset materials. researchgate.net The process involves a conditioning step at an elevated temperature (e.g., 140 °C) where the conversion from thiourea to urea occurs, leading to a stronger reprocessed material. springernature.comresearchgate.net

Covalent Organic Frameworks (COFs) Incorporating Thiourea Units

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The incorporation of thiourea functionalities into COF structures allows for the development of materials with tunable properties for various applications, including adsorption and separation.

Design and Synthesis of Thiourea-Isocyanate Based COFs

Thiourea-isocyanate based COFs can be synthesized through the reaction of a diisocyanate, such as hexamethylene diisocyanate (HMDI), with thiourea. researchgate.netmdpi.com This synthesis results in a porous, covalently linked framework. The flexibility of this synthetic approach allows for the creation of COFs with different linkages and functionalities by choosing various organic building blocks. researchgate.netrsc.org The resulting thiourea-containing COFs often exhibit both keto and enol tautomeric forms, which can influence their interaction with other molecules. researchgate.net

Tunable Surface Charge and Surface Area Properties of COFs

A key advantage of thiourea-isocyanate based COFs is the ability to tune their surface properties. For example, a thiourea hexamethylene diisocyanate covalent organic framework (TH COF) initially has a specific surface charge and surface area. researchgate.netnih.gov These properties can be significantly altered through post-synthetic modification. nih.gov Treatment with a base like sodium hydroxide (B78521) (NaOH) can make the surface charge more negative, while treatment with an acid like hydrochloric acid (HCl) can lead to a positive surface charge. researchgate.netnih.gov These modifications can also lead to slight increases in the material's surface area. researchgate.netnih.gov This tunability is crucial for applications such as the selective adsorption of charged molecules, as the surface charge of the COF can be tailored to attract specific target species. nih.gov

Thiourea-Based Organogelators

Synthesis of Low Molecular Weight Organogelators

Information regarding the specific synthetic routes to produce N-Heptyl-N'-hexan-2-ylthiourea for use as a low molecular weight organogelator is not available in the public domain.

Self-Assembly Mechanisms and Morphological Characterization

There are no specific studies found that describe the self-assembly mechanisms, intermolecular interactions (such as hydrogen bonding or van der Waals forces), or the resulting morphology (e.g., fibers, ribbons, or sheets) of gels formed from this compound.

Applications in Electrochemical Materials and Sensing Substrates

Surface Modification with Thiourea for Enhanced Electrochemical Stability

Functionalization of Sensing Platforms

Details on the functionalization of sensing platforms using this compound, including the types of sensors developed or the analytes targeted, are not present in the available literature.

A table of all compound names mentioned in the article is not applicable as no such article could be generated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.